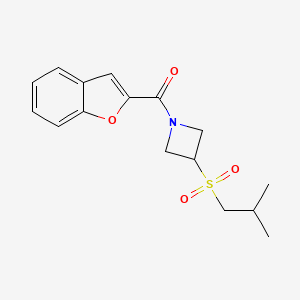

Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Description

Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic compound featuring a benzofuran core linked to a 3-(isobutylsulfonyl)azetidine moiety via a ketone bridge. The benzofuran scaffold is widely recognized for its prevalence in bioactive molecules, while the azetidine ring (a four-membered nitrogen-containing heterocycle) introduces conformational rigidity. The isobutylsulfonyl group may enhance solubility and influence receptor interactions.

Properties

IUPAC Name |

1-benzofuran-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-11(2)10-22(19,20)13-8-17(9-13)16(18)15-7-12-5-3-4-6-14(12)21-15/h3-7,11,13H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPZLNXIKGVRGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves several steps, typically starting with the construction of the benzofuran ring. One common method is the free radical cyclization cascade, which is an efficient way to create complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which reduces side reactions and increases yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and efficiency.

Chemical Reactions Analysis

Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Overview

Benzofuran derivatives are increasingly recognized as valuable intermediates in pharmaceutical synthesis. The compound is particularly relevant for developing targeted therapies for various diseases.

Key Applications

- Anti-tumor Activity: Research indicates that benzofuran derivatives can inhibit cancer cell proliferation by interfering with biochemical pathways involved in cell growth and survival. This includes inducing apoptosis through mechanisms such as reactive oxygen species (ROS) generation and mitochondrial dysfunction.

- Antibacterial Properties: The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with certain derivatives demonstrating low toxicity towards mammalian cells while maintaining high efficacy against bacterial targets.

Biochemical Research

Mechanism of Action

Benzofuran derivatives interact with cellular targets to alter signaling pathways, inhibiting specific enzymes or receptors involved in tumor progression. This results in reduced cell viability and promotes apoptosis.

Biochemical Pathways Affected

- Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins.

- ROS Generation: Increased levels of ROS lead to oxidative stress and subsequent cell death.

- Cell Cycle Arrest: Interference with the cell cycle machinery prevents cancer cells from dividing.

Material Science

Applications in Materials Development

The compound can be incorporated into polymer formulations to enhance properties such as flexibility and thermal stability. This is crucial for developing advanced materials used in various industrial applications.

Diagnostics

Role in Medical Testing

Benzofuran derivatives play a role in developing diagnostic agents that aid in detecting specific biomarkers in medical testing, thereby improving disease diagnosis .

Agrochemicals

Potential Applications

Research is ongoing into the use of benzofuran derivatives in creating safer and more effective agrochemicals, contributing to sustainable agricultural practices .

Case Study 1: Antitumor Efficacy

In vitro studies have demonstrated that benzofuran derivatives exhibit enhanced antiproliferative activity against various cancer cell lines. Modifications at specific positions on the benzofuran ring significantly increased their potency.

Case Study 2: Antimicrobial Activity

A series of benzofuran derivatives were synthesized and screened for antimicrobial properties against M. tuberculosis. One compound showed an IC90 value below 0.60 μM, indicating strong activity with minimal cytotoxicity.

Case Study 3: Oxidative Stress Response

Studies evaluating the impact of these compounds on oxidative stress markers revealed that they could effectively reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing antioxidant enzyme activities.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anti-tumor | Significant inhibition | Induction of apoptosis via ROS generation |

| Antibacterial | Effective against M. tuberculosis | Low toxicity towards mammalian cells |

| Antioxidant | Reduces oxidative stress | Scavenging free radicals |

Mechanism of Action

The mechanism of action of benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation . The antibacterial activity could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Biological Activity

Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Antitumor Activity

Benzofuran derivatives have been shown to exhibit significant anti-tumor effects. Research indicates that these compounds can inhibit cancer cell proliferation by interfering with various biochemical pathways involved in cell growth and survival. For instance, studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antibacterial Properties

The antibacterial activity of benzofuran derivatives is noteworthy. They have been tested against various bacterial strains, showing promising results. For example, certain benzofuran compounds exhibited potent activity against Mycobacterium tuberculosis, with some derivatives demonstrating low toxicity towards mammalian cells while maintaining high efficacy against bacterial targets .

Antioxidant Effects

Benzofuran derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases .

Cellular Interactions

The biological activities of this compound primarily involve interactions with cellular targets that lead to alterations in signaling pathways. The compound may inhibit specific enzymes or receptors involved in tumor progression, thereby reducing cell viability and promoting apoptosis .

Biochemical Pathways

Benzofuran derivatives have been shown to affect several key biochemical pathways:

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.

- ROS Generation : Increased levels of ROS leading to oxidative stress and subsequent cell death.

- Cell Cycle Arrest : Interference with the cell cycle machinery, preventing cancer cells from dividing .

Case Studies

Several studies have highlighted the potential of benzofuran derivatives in therapeutic applications:

- Antitumor Efficacy : In vitro studies demonstrated that compounds similar to this compound displayed enhanced antiproliferative activity against various cancer cell lines. For example, modifications at specific positions on the benzofuran ring significantly increased their potency .

- Antimicrobial Activity : A series of benzofuran derivatives were synthesized and screened for antimicrobial properties against M. tuberculosis. One compound showed an IC90 value below 0.60 μM, indicating strong activity with minimal cytotoxicity .

- Oxidative Stress Response : The impact of these compounds on oxidative stress markers was evaluated, revealing that they could effectively reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing antioxidant enzyme activities .

Data Table

Q & A

Q. What are the key synthetic strategies for preparing Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone?

The synthesis typically involves multi-step protocols:

- Functionalization of azetidine : Introduce the isobutylsulfonyl group via nucleophilic substitution or sulfonylation under controlled conditions (e.g., anhydrous solvents, −10°C to room temperature) to avoid side reactions .

- Coupling with benzofuran : Use cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) or ketone-forming reactions (e.g., Friedel-Crafts acylation) to link the azetidine and benzofuran moieties .

- Purification : Monitor reaction progress via TLC or HPLC, followed by column chromatography for isolation. Confirm purity using melting point analysis and spectroscopic methods .

Q. How is the structural integrity of this compound validated?

A combination of analytical techniques is employed:

- NMR spectroscopy : and NMR identify hydrogen/carbon environments, confirming substituent positions (e.g., benzofuran C2 linkage, azetidine sulfonyl group) .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis resolves bond lengths/angles and 3D conformation, using software like SHELX for refinement .

Q. What preliminary biological screening methods are used to assess its activity?

- In vitro assays : Test enzyme inhibition (e.g., α-amylase) or receptor binding using fluorescence polarization or calorimetry .

- Cell-based studies : Evaluate cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., COX-2 inhibition) in macrophage models .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation of the azetidine moiety?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group reactivity.

- Temperature control : Slow addition of sulfonyl chloride at 0–5°C minimizes side reactions .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Statistical optimization : Apply Design of Experiments (DoE) to balance variables like stoichiometry and reaction time .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validate techniques : Compare NMR data with X-ray results to confirm stereochemistry. For example, crystallography can correct misinterpretations of diastereotopic protons in NMR .

- Dynamic NMR : Resolve conformational flexibility (e.g., azetidine ring puckering) by variable-temperature NMR .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock or Schrödinger Suite to model binding modes with enzymes (e.g., α-amylase active site) .

- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify key residues for mutagenesis studies .

Q. How does the isobutylsulfonyl group influence physicochemical properties?

- Lipophilicity : Measure logP values (e.g., shake-flask method) to evaluate membrane permeability. The sulfonyl group may reduce logP, enhancing solubility .

- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to assess susceptibility to oxidative degradation .

Q. What strategies mitigate racemization during chiral center formation?

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) in ketone-forming reactions .

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to isolate enantiomers and determine enantiomeric excess (e.e.) .

Data Analysis & Mechanistic Questions

Q. How to interpret conflicting bioactivity data across different assay platforms?

Q. What mechanistic insights explain the compound’s activity in inflammatory pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.